molecular formula C11H20O2 B1234553 2-Undecenoic acid CAS No. 4189-02-0

2-Undecenoic acid

Cat. No.: B1234553
CAS No.: 4189-02-0
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-MDZDMXLPSA-N
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Description

2-Undecenoic acid, also known as trans-2-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions: 2-Undecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
2-Undecenoic acid is primarily recognized for its antifungal properties. It is effective against various fungal infections, particularly those caused by Candida albicans. Studies indicate that it inhibits the morphogenesis of this yeast, preventing the transition from yeast to filamentous forms, which are associated with virulence and infection severity. The mechanism involves disrupting lipid metabolism and inhibiting germ tube formation, thus reducing biofilm formation critical for infection establishment .

Clinical Efficacy
Clinical evaluations have demonstrated the efficacy of this compound in treating dermatological fungal infections. In a controlled study involving patients with skin infections, it was noted that undecylenic acid significantly reduced symptoms and fungal load compared to placebo treatments . Additionally, formulations combining undecylenic acid with other compounds, such as L-arginine, have shown promise in enhancing solubility and bioactivity, leading to potential applications in cancer therapies through apoptotic mechanisms .

Materials Science Applications

Biosensors Development
In materials science, this compound serves as a bifunctional linking molecule in the fabrication of silicon-based biosensors. Its terminal double bond allows for the formation of stable Si-C bonds with silicon surfaces while maintaining carboxylic acid groups available for biomolecule conjugation. This property is leveraged to enhance the sensitivity and specificity of biosensors used in detecting biological analytes .

Polymer Production
The compound is also utilized in the synthesis of polymers such as Nylon-11. By converting undecylenic acid to 11-aminoundecanoic acid on an industrial scale, it serves as a precursor for producing high-performance materials used in textiles and coatings .

Cosmetic and Skincare Applications

Due to its antifungal properties, this compound is incorporated into various skincare products aimed at treating conditions like dandruff and other fungal skin infections. Its ability to inhibit Candida albicans makes it an attractive ingredient in formulations designed to alleviate itching and irritation associated with dermatological conditions .

Research Findings and Case Studies

Study/Source Focus Findings
McLain et al. (2000)Antifungal MechanismDemonstrated that undecylenic acid inhibits morphogenesis in Candida albicans, highlighting its potential as an antifungal agent .
JAMA Dermatology (2024)Clinical EvaluationReported significant clinical efficacy for undecylenic acid in treating dermatological fungal infections .
PMC Study (2022)Cancer ResearchIntroduced a novel formulation (GS-1) combining undecylenic acid with L-arginine that induces apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of 2-undecenoic acid, particularly its antifungal effects, involves the inhibition of morphogenesis in fungi. It prevents the conversion of yeast to the hyphal form, which is associated with active infections. This inhibition is achieved through the disruption of fatty acid biosynthesis pathways .

Comparison with Similar Compounds

    10-Undecenoic acid: Another unsaturated fatty acid with a double bond at the tenth carbon atom.

    Undecanoic acid: A saturated fatty acid without any double bonds.

Uniqueness of 2-Undecenoic Acid: this compound is unique due to its specific position of the double bond, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its antimicrobial properties make it a valuable compound in multiple fields .

Biological Activity

2-Undecenoic acid, a monounsaturated fatty acid, has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its long carbon chain structure, which contributes to its biological efficacy. The compound exhibits antifungal properties primarily through the inhibition of morphogenesis in fungi such as Candida albicans. Research indicates that undecylenic acid disrupts fatty acid biosynthesis, preventing the conversion of yeast forms to hyphal forms associated with infection .

Mechanisms of Antifungal Action

  • Inhibition of Morphogenesis : Prevents yeast-to-hyphal transition in fungi.
  • Fatty Acid Biosynthesis Disruption : Impairs essential metabolic processes in fungal cells.

Antifungal Activity

This compound is widely recognized for its effectiveness against various fungal infections. Clinical evaluations have demonstrated its efficacy in treating skin conditions such as tinea cruris and athlete's foot. In a review of placebo-controlled trials, undecylenic acid was shown to be effective alongside conventional antifungals like clotrimazole and terbinafine .

Summary of Antifungal Efficacy

Fungal Infection Efficacy Notes
Tinea CrurisHighSignificant burning reported in some cases
Athlete's FootHighEffective as a topical treatment
Candida albicansModerate to HighInhibits morphogenesis effectively

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (GS-1) exhibited significant pro-apoptotic effects on various tumor cell lines, including HeLa and A549. The mechanism underlying this activity involves caspase-dependent pathways leading to apoptosis and a reduction in mitochondrial membrane potential .

Key Findings on Anticancer Activity

  • Cytotoxicity : GS-1 demonstrated concentration-dependent cytotoxicity against tumor cells.
  • Mechanism : Induces apoptosis through caspase activation and mitochondrial disruption.
Cell Line Viability Reduction (%) Mechanism
HeLa60% at 50 µMCaspase-dependent apoptosis
A54955% at 50 µMMitochondrial membrane potential loss
Jurkat50% at 50 µMSimilar apoptotic pathways observed

Clinical Applications

The clinical application of this compound extends beyond antifungal treatments. Its role as an adjunct therapy in cancer treatment is emerging, supported by preliminary findings that suggest it may enhance the efficacy of traditional chemotherapeutics. Further research is warranted to fully elucidate its potential in oncological settings.

Case Studies

  • Clinical Evaluation in Dermatology : A study involving patients with fungal infections demonstrated that undecylenic acid was effective in reducing infection severity and improving symptoms compared to placebo treatments .
  • Antitumor Studies : In vitro studies have shown that formulations containing undecylenic acid can induce apoptosis in cancer cell lines, suggesting potential for development into therapeutic agents .

Properties

IUPAC Name

(E)-undec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859617
Record name trans-2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-94-0, 4189-02-0
Record name trans-2-Undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15790-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Undecenoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-undecenoic acid?

A1: this compound, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.

Q2: Has this compound demonstrated any catalytic properties?

A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using this compound as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for this compound compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []

Q3: Are there any known biological activities associated with this compound or its derivatives?

A3: Yes, a derivative of this compound, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of this compound derivatives in the food industry.

Q4: What are the analytical techniques used to study this compound?

A4: Researchers utilize a combination of techniques to analyze and quantify this compound. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by this compound derivatives. []

Q5: Are there any known applications of this compound in the field of material science?

A5: While specific applications of this compound in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.

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